N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
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Overview
Description
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of benzimidazole, pyrrolidine, and phenylacetamide
Preparation Methods
The synthesis of N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a ketone or aldehyde.
Attachment of the phenylacetamide group: This is usually done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or pyrrolidine rings, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine and phenylacetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide can be compared with similar compounds such as:
Methiopropamine: A compound structurally related to methamphetamine, known for its stimulant properties.
4F-3-methyl-α-PVP: A synthetic cathinone with psychoactive effects.
Zolpidem Related Compound A: A compound with a similar benzimidazole structure, used in sleep disorder treatments.
Properties
IUPAC Name |
N-methyl-2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-9-8-12-22(15-19)30-17-20(16-25(30)32)27-28-23-13-6-7-14-24(23)31(27)18-26(33)29(2)21-10-4-3-5-11-21/h3-15,20H,16-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXDNKNWDTZWQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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